Mono(2-carboxyethyl) Phthalate-d4
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Overview
Description
Preparation Methods
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 involves the incorporation of deuterium atoms into the phthalate structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including deuterium exchange reactions . Industrial production methods are not widely documented, but they likely involve large-scale organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Mono(2-carboxyethyl) Phthalate-d4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the carboxyethyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mono(2-carboxyethyl) Phthalate-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification purposes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential effects on biological systems and its role in drug development.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Mono(2-carboxyethyl) Phthalate-d4 involves its interaction with molecular targets and pathways. As a phthalate derivative, it can act as an endocrine disruptor, affecting hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures, potentially leading to neurological disorders .
Comparison with Similar Compounds
Mono(2-carboxyethyl) Phthalate-d4 can be compared with other similar compounds such as:
Mono(2-(2-carboxyethyl)-3-hydroxybutyl)-d4 Phthalate: Another deuterated phthalate derivative with similar applications in research.
Monobutyl Phthalate: A non-deuterated phthalate used in various industrial applications.
Monoethyl Phthalate: Another phthalate derivative with applications in plasticizers and other industrial products.
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements .
Properties
Molecular Formula |
C11H10O6 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D |
InChI Key |
OSXPVFSMSBQPBU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
Origin of Product |
United States |
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